Urease Inhibitory Potency of ortho-Iodo Benzohydrazide vs. Standard Thiourea and Halogenated Analogs
In a head-to-head comparative study of 43 benzohydrazide derivatives, the ortho-iodo substituted compound (Compound 31, an analog of the target) demonstrated significant urease inhibitory activity with an IC50 of 13.7 ± 0.65 µM, representing a 1.6-fold improvement over the standard inhibitor thiourea (IC50 = 22.3 ± 1.06 µM). However, its potency was lower compared to the most active chloro-substituted compounds in the same series, such as Compound 36 (IC50 = 0.87 ± 0.31 µM), providing a clear SAR rank order: chloro > methyl > iodo for this specific target .
| Evidence Dimension | In vitro urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.7 ± 0.65 µM (for Compound 31, ortho-iodo benzohydrazide analog) |
| Comparator Or Baseline | Standard thiourea: IC50 = 22.3 ± 1.06 µM; Most active chloro analog (Compound 36): IC50 = 0.87 ± 0.31 µM; Unsubstituted parent (Compound 1): IC50 = 6.78 ± 0.60 µM |
| Quantified Difference | 1.6-fold more potent than thiourea; 15.7-fold less potent than the most active chloro analog |
| Conditions | Urease enzyme from Canavalia ensiformis (Jack bean); 100 mM urea, 1 mM EDTA, 10 mM K2HPO4, 10 mM LiCl2, pH 8, 37°C, 30 min incubation |
Why This Matters
This data allows a procurement scientist to benchmark the expected urease inhibitory potential of 2-Iodo-5-methoxybenzohydrazide-derived compounds against both a clinical standard (thiourea) and competing halogen-substituted benzohydrazides.
